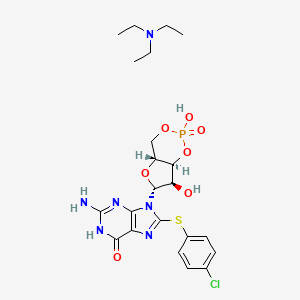
tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate typically involves multiple steps:
Formation of the dioxaborolane moiety: This can be achieved through the reaction of a phenol derivative with bis(pinacolato)diboron under catalytic conditions.
Attachment of the phenoxy group: The phenoxy group can be introduced via a nucleophilic substitution reaction.
Cyclohexyl ring formation: The cyclohexyl ring is often synthesized through hydrogenation of an aromatic precursor.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the cyclohexyl derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.
化学反応の分析
Types of Reactions
tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclohexyl ring or the dioxaborolane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the phenoxy or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenoxy or cyclohexyl rings.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate is used as a building block in organic synthesis
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a drug candidate or a biochemical probe
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a versatile component in the synthesis of polymers, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate would depend on its specific application. In the context of BNCT, the dioxaborolane moiety would target cancer cells, allowing for selective neutron capture and subsequent cell destruction. In catalytic applications, the compound might act as a ligand, facilitating various chemical transformations through coordination with metal centers.
類似化合物との比較
Similar Compounds
- tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of a boron-containing moiety with a cyclohexyl ring and a tert-butyl carbamate group. This structure imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.
特性
分子式 |
C24H38BNO5 |
|---|---|
分子量 |
431.4 g/mol |
IUPAC名 |
tert-butyl N-[4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C24H38BNO5/c1-22(2,3)29-21(27)26-19-12-8-17(9-13-19)16-28-20-14-10-18(11-15-20)25-30-23(4,5)24(6,7)31-25/h10-11,14-15,17,19H,8-9,12-13,16H2,1-7H3,(H,26,27) |
InChIキー |
FMLCLZLGXBMKQI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCC(CC3)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



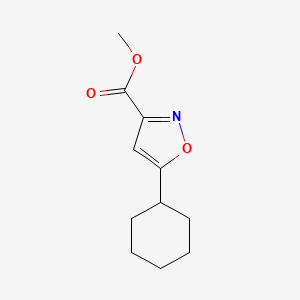
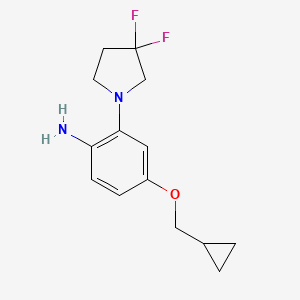
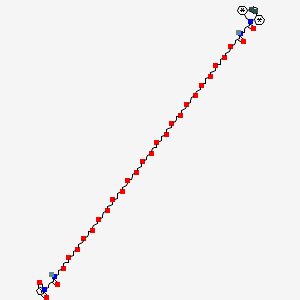
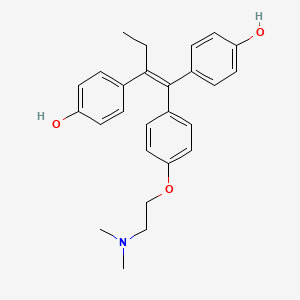
![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B15338852.png)
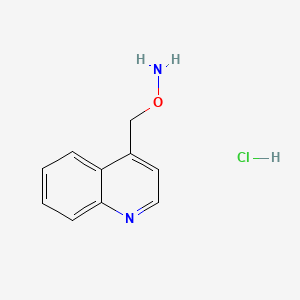
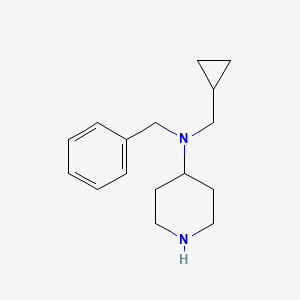
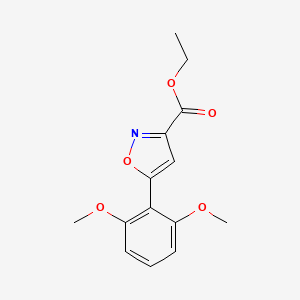
![2-[(Benzyloxy)methyl]prop-2-en-1-ol](/img/structure/B15338882.png)
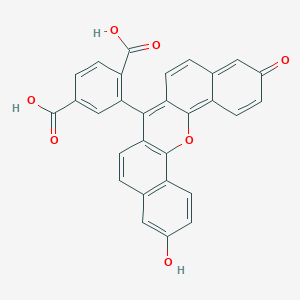
![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)

